1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-4-5-11(13)12-6-10(7-12)16(14,15)8-9(2)3/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWEQDQYRYLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling Step: The final step involves coupling the azetidine intermediate with butanone under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the azetidine ring formation and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Polarity and Solubility
Stability
Stereochemical Considerations
- High enantiomeric purity (>90% ee) is achievable in azetidine derivatives with complex substituents (e.g., 1-(azetidin-1-yl)-2-ethyl-5-phenoxypentan-1-one in ), suggesting similar chiral control could apply to the target compound .
Biological Activity
The compound 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one is a novel azetidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₇NO₃S
- Molecular Weight : 205.29 g/mol
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an isobutylsulfonyl group that likely contributes to its biological properties.
This compound is believed to exert its biological effects through various pathways, potentially including:
- Inhibition of Kinases : Preliminary studies suggest that azetidine derivatives may act as inhibitors of specific kinases, impacting cellular signaling pathways involved in proliferation and survival.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, possibly through the modulation of cytokine production.
Anticancer Activity
Recent research indicates that azetidine derivatives can exhibit anticancer properties. For example, a study highlighted the effectiveness of similar compounds in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Insecticidal Activity
A related compound, 1,3-benzodioxole acids, demonstrated significant larvicidal activity against Aedes aegypti mosquitoes. This suggests that structural analogs like this compound may also possess insecticidal properties, which could be explored further for vector control in public health contexts .
Toxicity Profile
Toxicity assessments are crucial for determining the safety of new compounds. Initial findings suggest that related compounds display low toxicity to mammalian cells at therapeutic concentrations. For instance, a study indicated that certain derivatives did not exhibit cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations .
Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer potential of azetidine derivatives, including this compound. The study reported:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Significant inhibition of cell viability was observed at concentrations ranging from 10 to 50 µM over 48 hours.
Study 2: Insecticidal Activity
In a comparative study assessing the larvicidal effects of various compounds against Aedes aegypti:
- Compound Tested : this compound.
- Findings : The compound exhibited an LC50 value indicative of moderate larvicidal activity, warranting further exploration into its potential as an insecticide.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₃S |
| Molecular Weight | 205.29 g/mol |
| LC50 (Insecticidal Activity) | Moderate (exact value pending) |
| Cytotoxicity (Human Cells) | Low at concentrations up to 5200 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 1-(3-(Isobutylsulfonyl)azetidin-1-yl)butan-1-one with high purity?
- Methodological Answer : Multi-step synthesis involving sulfonylation of azetidine derivatives followed by ketone formation is typical. Purification via column chromatography or recrystallization ensures purity. Structural validation requires spectroscopic techniques (e.g., NMR, IR, and high-resolution mass spectrometry). Reaction optimization (e.g., solvent choice, temperature) should align with azetidine stability and sulfonyl group reactivity. Purity assessment via HPLC or GC-MS is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves stereochemistry and connectivity. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonyl, ketone). Mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguous configurations. Cross-referencing spectral data with computational models (DFT) enhances accuracy .
Q. How can researchers design preliminary toxicity assays for this compound?
- Methodological Answer : Use in vitro models (e.g., human cell lines) to assess cytotoxicity (MTT assay, lactate dehydrogenase release). Dose-response curves identify IC₅₀ values. Compare results with structurally similar compounds to infer structure-activity relationships. Include positive/negative controls and statistical validation (e.g., ANOVA) .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity under varying pH conditions be systematically resolved?
- Methodological Answer : Replicate experiments under controlled buffered systems (pH 2–12) while monitoring reaction kinetics via UV-Vis spectroscopy or HPLC. Theoretical frameworks (e.g., Hammett acidity function) predict protonation states influencing reactivity. Data inconsistencies may arise from solvent polarity or impurity interference; use deuterated solvents and purity-verified reagents .
Q. What theoretical frameworks guide the study of this compound’s interactions with biological macromolecules?
- Methodological Answer : Molecular docking simulations (AutoDock, Schrödinger) model binding affinities with proteins (e.g., kinases). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods analyze electronic interactions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation of binding constants. Link findings to broader pharmacological hypotheses (e.g., enzyme inhibition) .
Q. What strategies assess the ecological risks of this compound in aquatic ecosystems?
- Methodological Answer : Long-term environmental fate studies (Project INCHEMBIOL model) evaluate biodegradation, bioaccumulation, and toxicity across trophic levels. Use OECD guidelines for acute/chronic toxicity tests in Daphnia magna or zebrafish. Monitor abiotic/biotic transformation products via LC-MS/MS. Risk quotients (RQ) integrate exposure concentrations and effect thresholds .
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound?
- Methodological Answer : Comparative metabolomics (LC-HRMS) identifies species-specific metabolites. Isotopic labeling (¹⁴C or ¹³C) traces metabolic pathways in hepatocyte models. Cross-validate in silico predictions (e.g., BioTransformer) with in vivo data (rodent studies). Contradictions may arise from enzyme polymorphism; use CRISPR-edited cell lines to isolate variables .
Methodological Considerations
- Experimental Design : Randomized block designs with split-plot arrangements (e.g., varying temperature/pH) minimize confounding variables. Replicates (n ≥ 4) ensure statistical power .
- Data Analysis : Principal component analysis (PCA) or machine learning (e.g., random forest) identifies patterns in complex datasets. Theoretical frameworks (e.g., QSAR) contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
